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Compound of Interest

Compound Name: 4-Bromoresorcinol

Cat. No.: B146125 Get Quote

This technical guide provides a comprehensive overview of the spectral data for 4-
bromoresorcinol (CAS No: 6626-15-9), a key intermediate in the synthesis of various

pharmaceutical compounds and mesogens. This document is intended for researchers,

scientists, and professionals in drug development, offering a detailed summary of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the

experimental protocols for these analyses.

Quantitative Spectral Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of 4-bromoresorcinol.

Table 1: ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~9.5 - 10.0 Broad Singlet - 2 x Ar-OH

~7.1 Doublet ~8.5 H-6

~6.4 Doublet ~2.5 H-2

~6.3 Doublet of Doublets ~8.5, ~2.5 H-5

Solvent: DMSO-d₆.

Data is predicted

based on typical

chemical shifts and

coupling patterns for

this structure. Actual

spectra are available

in databases such as

SpectraBase and

ChemicalBook.[1][2]

[3]

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~158 C-1, C-3 (C-OH)

~133 C-6

~110 C-5

~106 C-2

~101 C-4 (C-Br)

Solvent: DMSO-d₆. Data is predicted based on

substituent effects. Actual spectra can be found

in databases like SpectraBase.[4]
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Table 3: IR Spectral Data

Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

3500 - 3200 Strong, Broad O-H Stretch Phenolic -OH

~3070 Medium-Weak C-H Stretch Aromatic C-H

1600 - 1585 Strong-Medium C=C Stretch Aromatic Ring

1500 - 1400 Strong-Medium C=C Stretch Aromatic Ring

1300 - 1000 Strong C-O Stretch Phenol

< 700 Medium-Strong C-Br Stretch Aryl Halide

Technique: KBr Pellet.

Predicted values are

based on standard IR

correlation tables.[5]

[6][7]

Table 4: Mass Spectrometry Data
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m/z Relative Intensity Assignment

188 High [M]⁺ (with ⁷⁹Br)

190 High [M]⁺ (with ⁸¹Br)

81 Medium [C₆H₅O]⁺

Technique: Gas

Chromatography-Mass

Spectrometry (GC-MS). The

presence of two major peaks

at m/z 188 and 190 in an

approximate 1:1 ratio is

characteristic of a molecule

containing one bromine atom.

[1]

Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon skeleton of 4-bromoresorcinol.

Methodology:

Sample Preparation: Approximately 10-20 mg of 4-bromoresorcinol is dissolved in ~0.7 mL

of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal

standard (0 ppm).

Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30°

pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain singlet peaks for

each unique carbon atom. A longer acquisition time and a larger number of scans are
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typically required due to the low natural abundance of the ¹³C isotope.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard

(TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 4-bromoresorcinol.

Methodology:

Sample Preparation (KBr Pellet Technique):

Approximately 1-2 mg of 4-bromoresorcinol is combined with ~100 mg of dry potassium

bromide (KBr) powder.

The mixture is thoroughly ground to a fine powder using an agate mortar and pestle.

The powder is then compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty sample chamber is recorded.

The KBr pellet is placed in the sample holder.

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The instrument

software automatically subtracts the background spectrum.

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify

characteristic absorption bands corresponding to the molecule's functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-bromoresorcinol.
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Methodology:

Sample Preparation: A dilute solution of 4-bromoresorcinol is prepared in a volatile organic

solvent, such as methanol or acetonitrile, at a concentration of approximately 10-100 µg/mL.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

Electron Ionization (EI) source is used.

Data Acquisition:

A small volume of the sample solution is injected into the GC, where it is vaporized.

The vaporized sample travels through a capillary column, separating it from any impurities.

The eluted compound enters the MS ion source, where it is bombarded with electrons

(typically at 70 eV), causing ionization and fragmentation.

The resulting charged fragments are separated by the mass analyzer based on their

mass-to-charge (m/z) ratio.

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z, revealing the

molecular ion peak and the pattern of fragment ions.

Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and

relationships relevant to the analysis of 4-bromoresorcinol.

Sample Preparation Data Acquisition Data Processing

Weigh 10-20 mg
of 4-Bromoresorcinol

Dissolve in ~0.7 mL
DMSO-d6 with TMS

Transfer to
NMR Tube

Place in NMR
Spectrometer (≥400 MHz) Lock & Shim Acquire 1H & 13C

Spectra Fourier Transform FID Phase & Baseline
Correction Reference to TMS Analyze Peaks

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopy of 4-Bromoresorcinol.
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KBr Pellet Preparation
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Caption: Workflow for IR Spectroscopy (KBr Pellet Method).
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Gas Chromatography Mass Spectrometry

Prepare Dilute
Sample in Methanol Inject into GC Separate on Column Ionize & Fragment

(EI, 70 eV)
Analyze Fragments

by m/z Detect Ions Generate Mass Spectrum

Click to download full resolution via product page

Caption: Workflow for GC-MS Analysis of 4-Bromoresorcinol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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